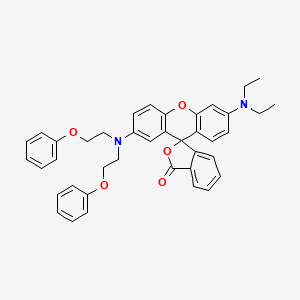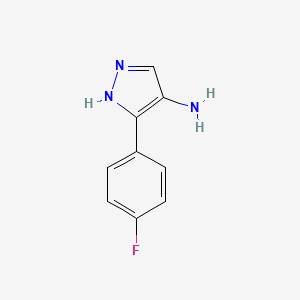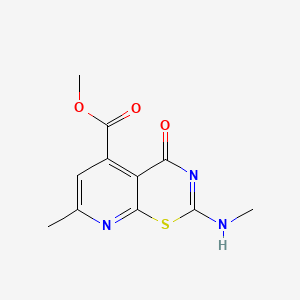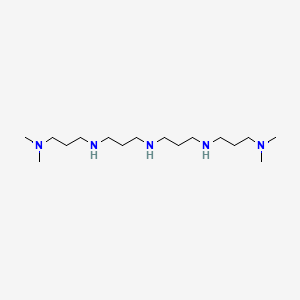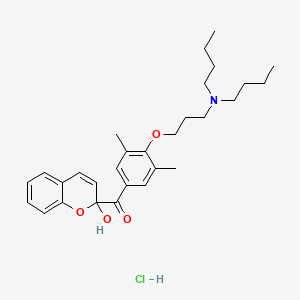
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyronhydrochlorid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 3,5-Dimethylbenzoesäure mit 3-(Dibutylamino)propylchlorid in Gegenwart einer Base, um das Zwischenprodukt 3-(Dibutylamino)propoxy-3,5-dimethylbenzoesäure zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit 2-Benzopyron umgesetzt, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung erfolgt häufig in großtechnischen Batchreaktoren, bei denen die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Katalysatoren, wie z. B. Lewis-Säuren, kann die Reaktionsgeschwindigkeit und Selektivität erhöhen. Das Endprodukt wird in der Regel durch Umkristallisation oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyronhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können Ketone in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Basen: Natriumhydroxid, Kaliumcarbonat.
Säuren: Salzsäure, Schwefelsäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können bei der Oxidation Carbonsäuren entstehen, während die Reduktion Alkohole liefert .
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyronhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse.
Medizin: Erforscht auf sein Potenzial für therapeutische Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyronhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, als Multikanalblocker zu wirken, der verschiedene Ionenkanäle hemmt, was die zelluläre Signalübertragung und Funktion beeinflussen kann. Die Fähigkeit dieser Verbindung, Ionenkanäle zu modulieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung elektrophysiologischer Prozesse .
Wirkmechanismus
The mechanism of action of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a multichannel blocker, inhibiting various ion channels, which can affect cellular signaling and function. This compound’s ability to modulate ion channels makes it a valuable tool in studying electrophysiological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Butyl-3-(4-[3-(Dibutylamino)propoxy]benzoyl)-5-nitrobenzofuranhydrochlorid: Ähnlich in der Struktur, enthält aber eine Nitrogruppe anstelle eines Benzopyron-Kerns.
N-(2-Butyl-3-(4-(3-(Dibutylamino)propoxy)benzoyl)-benzofuran-5-yl)methansulfonamidhydrochlorid:
Einzigartigkeit
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyronhydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
67652-33-9 |
|---|---|
Molekularformel |
C29H40ClNO4 |
Molekulargewicht |
502.1 g/mol |
IUPAC-Name |
[4-[3-(dibutylamino)propoxy]-3,5-dimethylphenyl]-(2-hydroxychromen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C29H39NO4.ClH/c1-5-7-16-30(17-8-6-2)18-11-19-33-27-22(3)20-25(21-23(27)4)28(31)29(32)15-14-24-12-9-10-13-26(24)34-29;/h9-10,12-15,20-21,32H,5-8,11,16-19H2,1-4H3;1H |
InChI-Schlüssel |
OTMZAHKLEQYHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2(C=CC3=CC=CC=C3O2)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





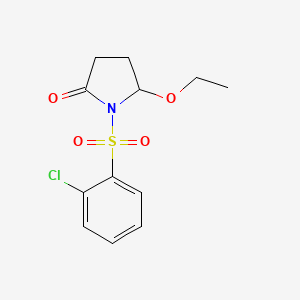
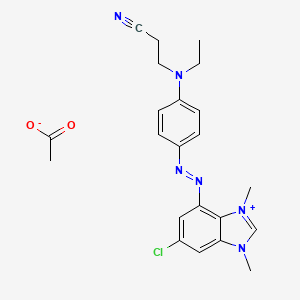




![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
